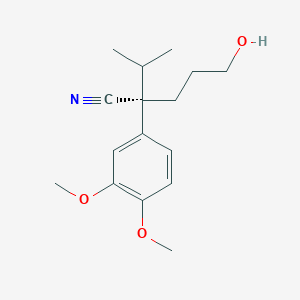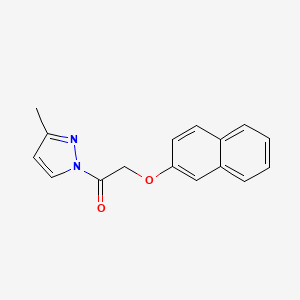![molecular formula C19H20IN3O3 B14801562 N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801562.png)
N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an iodinated benzoyl group, a hydrazino linkage, and a butanamide backbone, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the hydrazino intermediate: This step involves the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form 2-(2-iodobenzoyl)hydrazine.
Coupling with the butanamide derivative: The hydrazino intermediate is then reacted with N-(2,4-dimethylphenyl)-4-oxobutanamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodinated benzoyl group or to convert the hydrazino linkage to an amine.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or deiodinated derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially forming azides, thiols, or other substituted derivatives.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazino linkage and iodinated benzoyl group are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-4-oxobutanamide: Lacks the hydrazino and iodinated benzoyl groups, making it less versatile in terms of chemical reactivity.
2-(2-iodobenzoyl)hydrazine: Contains the hydrazino and iodinated benzoyl groups but lacks the butanamide backbone, limiting its applications in certain synthetic routes.
Uniqueness
N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the iodinated benzoyl group, in particular, provides opportunities for further functionalization through substitution reactions, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C19H20IN3O3 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C19H20IN3O3/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChIキー |
LBAJJSUMCHKMPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


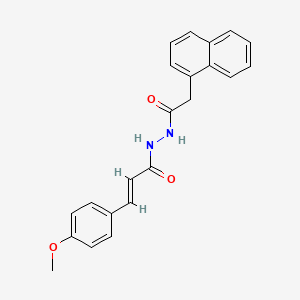

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
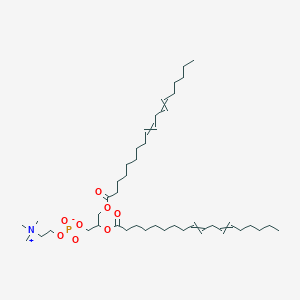
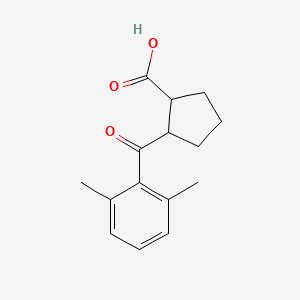
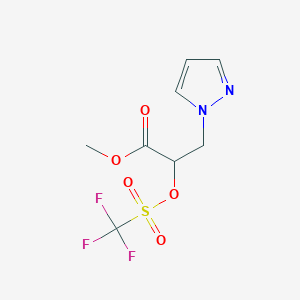
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)
